molecular formula C9H14O2 B012555 4-Oxo-2-nonenal CAS No. 103560-62-9

4-Oxo-2-nonenal

Cat. No.: B012555
CAS No.: 103560-62-9
M. Wt: 154.21 g/mol
InChI Key: SEPPVOUBHWNCAW-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

  • As with any aldehyde, it may pose risks related to toxicity and reactivity. Researchers handling 4-ONE should take appropriate safety precautions .

Mechanism of Action

Target of Action

4-Oxo-2-nonenal (4-ONE), a lipid peroxidation product, primarily targets proteins, specifically histidine and lysine residues . It actively modifies these residues, leading to protein cross-linking . Another major target of 4-ONE is α-Synuclein (α-syn), a protein associated with the pathogenesis of Parkinson’s disease and other synucleinopathies . 4-ONE can induce aggregation of α-syn and phosphorylated α-syn .

Mode of Action

4-ONE interacts with its targets by modifying nucleophiles and transducing redox signaling through its reactions with proteins . It forms ketoamide and Schiff-base adducts to lysine, Michael adducts to cysteine, and a novel pyrrole adduct to cysteine . These modifications co-localize and exhibit crosstalk with many histone marks and redox-sensitive sites .

Biochemical Pathways

The primary biochemical pathway affected by 4-ONE involves lipid peroxidation. 4-ONE is derived from lipid peroxidation, a process that modifies nucleophiles and transduces redox signaling . The polyunsaturated fatty acyl chains found in biological membranes and lipoproteins are particularly susceptible to reactive oxygen species, leading to free radical chain autoxidation and the formation of a variety of unsaturated lipid hydroperoxides .

Result of Action

The action of 4-ONE results in distinct biochemical, morphological, and functional properties. It promotes the formation of α-synuclein oligomers , which are associated with the pathogenesis of Parkinson’s disease and other synucleinopathies . Furthermore, 4-ONE-induced aggregates were found to be cytotoxic when added exogenously to SH-SY5Y cells .

Action Environment

The action of 4-ONE can be influenced by environmental factors such as the presence of reactive oxygen species, which can lead to lipid peroxidation and the formation of 4-ONE . Additionally, the agitation can induce the aggregation of α-syn and phosphorylated α-syn . The stability and compactness of 4-ONE-induced aggregates were found to be greater than those of agitation-induced aggregates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxo-2-Nonenal can be synthesized through the oxidation of 2-nonenal. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product .

Industrial Production Methods: In an industrial setting, this compound is produced through lipid peroxidation processes. This involves the oxidation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, in the presence of reactive oxygen species . The process is carefully monitored to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-2-Nonenal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(E)-4-oxonon-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPPVOUBHWNCAW-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032845
Record name 4-Oxo-2-nonenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103560-62-9
Record name 4-Oxo-2-(E)-nonenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103560-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-2-nonenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103560629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-2-nonenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-2-nonenal
Reactant of Route 2
Reactant of Route 2
4-Oxo-2-nonenal
Reactant of Route 3
4-Oxo-2-nonenal
Reactant of Route 4
Reactant of Route 4
4-Oxo-2-nonenal
Reactant of Route 5
Reactant of Route 5
4-Oxo-2-nonenal
Reactant of Route 6
Reactant of Route 6
4-Oxo-2-nonenal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.